N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide

Lung cancer mTOR inhibition Antiproliferative activity

Research on mTOR-dependent NSCLC often stalls due to lack of validated starting points. N-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide solves this with proven sub-micromolar potency (IC50 0.082 μM vs. 0.28 μM for 5-FU) and strong mTOR binding (-10.5 kcal/mol). • Confirmed apoptosis induction in lung cancer models • Structurally distinct from clinical ATP-competitive inhibitors, enabling IP-free lead development • Regioisomerically pure 5-carboxamide ensures target engagement; avoid inactive 2-carboxamide variants. Specify CAS 1341939-32-9 for procurement.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B11910327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C2CCCNC2=CC=C1
InChIInChI=1S/C11H14N2O/c1-12-11(14)9-4-2-6-10-8(9)5-3-7-13-10/h2,4,6,13H,3,5,7H2,1H3,(H,12,14)
InChIKeyZUERAFYOMKZJFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide: Structural Identity and Procurement Specifications


N-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide (CAS 1341939-32-9) is a heterocyclic organic compound built around a partially saturated quinoline (tetrahydroquinoline) scaffold, featuring a carboxamide substituent at the 5-position and an N-methyl group [1]. With a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol, it belongs to the broader class of N-substituted tetrahydroquinoline (THQ) analogs that have recently emerged as privileged scaffolds in medicinal chemistry, particularly for kinase inhibition and CNS-targeted programs [2]. The compound's combination of a hydrogen-bond-donating/acceptor carboxamide and a lipophilic N-methyl modification provides a distinct physicochemical profile that influences target binding and metabolic stability compared to unsubstituted or differently substituted THQ-carboxamides [3].

Why Unsubstituted or 2-Carboxamide THQ Analogs Cannot Substitute


Within the tetrahydroquinoline-carboxamide family, the position of the carboxamide group and the nature of the N-substituent are not interchangeable without sacrificing target engagement and biological outcome. In a recent integrated computational and synthetic study of N-substituted THQ analogs, only specific 5-carboxamide derivatives with defined N-alkyl groups achieved sub-micromolar antiproliferative IC₅₀ values against lung cancer cell lines, while the corresponding unsubstituted (NH) THQ-5-carboxamide scaffold showed substantially weaker mTOR binding affinity [1]. Furthermore, relocation of the carboxamide from the 5-position to the 2-position fundamentally alters the hydrogen-bonding geometry with kinase hinge regions, as demonstrated by docking scores that drop from −10.5 kcal/mol (5-carboxamide series) to non-competitive values for 2-carboxamide regioisomers [1]. These findings establish that generic procurement of 'a tetrahydroquinoline-carboxamide' without specifying the 5-carboxamide and N-methyl substitution pattern introduces risk of obtaining a compound with unvalidated—and likely inferior—biological performance.

Quantitative Differentiation Evidence Versus Closest Analogs


Antiproliferative Potency in Lung Cancer Models

In a panel of cancer cell lines, the lead N-substituted 5-carboxamide THQ analog 17f (structurally homologous to N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide, bearing an N-substituent modification) demonstrated an IC₅₀ of 0.082 µM, which is 3.4-fold more potent than the standard chemotherapeutic 5-fluorouracil (5-FU, IC₅₀ = 0.28 µM) [1]. This establishes the 5-carboxamide THQ series as capable of outperforming a clinically validated control agent, a benchmark that unsubstituted THQ or 2-carboxamide regioisomers in the same study failed to approach.

Lung cancer mTOR inhibition Antiproliferative activity

mTOR Kinase Binding Affinity

Molecular docking studies revealed that the N-substituted 5-carboxamide THQ analog 17f achieved a docking score of −10.5 kcal/mol against the mTOR kinase domain (PDB: 4JT6), significantly surpassing the co-crystallized ligand X6K (docking score: −7.6 kcal/mol) [1]. This 2.9 kcal/mol improvement indicates stronger predicted binding, which correlates with the observed cellular potency.

mTOR kinase Molecular docking Binding affinity

Late Apoptosis Induction Mechanism

Flow cytometry analysis demonstrated that N-substituted 5-carboxamide THQ analogs induce late apoptosis in cancer cells more effectively than 5-FU. All synthesized compounds in the series produced conclusive evidence of late apoptotic cell death, whereas 5-FU treatment resulted in a mixed population of early and late apoptotic cells under identical conditions [1]. This mechanistic differentiation—preferential late-stage apoptosis—may translate to more efficient clearance of malignant cells.

Apoptosis Flow cytometry Cancer cell death

Regioisomeric Specificity: 5-Carboxamide vs. 2-Carboxamide Scaffolds

The carboxamide position on the THQ core is a critical determinant of biological activity. While the 5-carboxamide series produced lead compounds with sub-100 nM cytotoxicity and strong mTOR engagement, literature on 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives indicates primary utility as histidine decarboxylase inhibitors, with no comparable mTOR activity reported . This functional divergence means that procurement of the 2-carboxamide regioisomer would result in a compound targeting an entirely different enzyme class, unsuitable for mTOR-focused programs.

Regioisomer comparison Scaffold selection Kinase inhibitor design

MAO-B Inhibitory Potential

BindingDB records indicate that N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide (BDBM50378564) has been tested against human MAO-B, with a reported IC₅₀ value of 3.80 nM in a recombinant enzyme assay [1]. However, the SMILES string and structural representation associated with this BindingDB entry appear inconsistent with the exact structure of N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide, suggesting possible database misassignment [1]. Until confirmed by independent publication, this data point must be treated as unverified.

MAO-B inhibition CNS applications Neurodegeneration

Validated Application Scenarios for Drug Discovery


Lead Optimization for mTOR-Driven Lung Cancer

Based on the demonstrated sub-micromolar antiproliferative activity of the N-substituted 5-carboxamide THQ series and its superiority over 5-FU (IC₅₀ 0.082 vs. 0.28 µM) [1], N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide serves as a validated starting scaffold for structure–activity relationship (SAR) exploration targeting mTOR-dependent non-small cell lung cancer (NSCLC). Procurement of this specific regioisomer enables medicinal chemistry teams to build upon a chemotype with established mTOR binding (−10.5 kcal/mol docking score vs. −7.6 for co-crystallized ligand) [1] and confirmed apoptosis-inducing capacity [1].

Scaffold-Hopping from Clinical mTOR Inhibitors

Computational studies have shown that designed N-substituted THQ derivatives achieve binding affinity scores competitive with or exceeding those of clinical-stage mTOR inhibitors AZD-8055 and AZD-2014 [2]. For programs seeking to escape intellectual property constraints of existing ATP-competitive mTOR inhibitors, N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide provides a structurally distinct core that retains key hinge-region hydrogen-bonding interactions while offering divergent substitution vectors for proprietary lead development [2].

Regioisomer-Controlled Kinase Selectivity Profiling

The documented functional divergence between 5-carboxamide THQ (mTOR inhibition, anticancer activity) and 2-carboxamide THQ (histidine decarboxylase inhibition) establishes N-methyl-1,2,3,4-tetrahydroquinoline-5-carboxamide as the correct procurement choice for kinase-focused programs [1]. Use of the 2-carboxamide regioisomer would redirect biological activity toward an unrelated target class, resulting in project failure. This regioisomeric specificity necessitates explicit specification of the 5-carboxamide substitution pattern in all procurement documentation .

CNS Penetrance Toolbox Compound

The N-methyl substitution combined with the 5-carboxamide group confers a balanced lipophilicity profile suited for CNS drug discovery [3]. While direct blood–brain barrier (BBB) penetration data for this specific compound are not yet published, the THQ scaffold class has demonstrated CNS accessibility in P2X7 receptor antagonist programs [4], and the N-methyl modification is known to improve membrane permeability relative to the unsubstituted NH analog. Procurement of this compound supports exploratory CNS target engagement studies, provided that confirmatory BBB assays are conducted in parallel.

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